molecular formula C7H8Cl3N B12667339 4,5-Dichloro-2-methylanilinium chloride CAS No. 93839-01-1

4,5-Dichloro-2-methylanilinium chloride

Cat. No.: B12667339
CAS No.: 93839-01-1
M. Wt: 212.5 g/mol
InChI Key: DUJWHJDGPAUZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-methylanilinium chloride is a heterocyclic organic compound with the molecular formula C₇H₇Cl₂N.HCl and a molecular weight of 212.504 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its two chlorine atoms and a methyl group attached to the aniline ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylanilinium chloride typically involves the chlorination of 2-methylaniline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the aniline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylanilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of different chlorinated or dechlorinated derivatives .

Scientific Research Applications

4,5-Dichloro-2-methylanilinium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylanilinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. For example, it may interact with G protein-coupled receptors (GPCRs) and influence signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-methylaniline
  • 4,5-Dichloro-2-methylphenol
  • 4,5-Dichloro-2-methylbenzoic acid

Uniqueness

4,5-Dichloro-2-methylanilinium chloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

93839-01-1

Molecular Formula

C7H8Cl3N

Molecular Weight

212.5 g/mol

IUPAC Name

(4,5-dichloro-2-methylphenyl)azanium;chloride

InChI

InChI=1S/C7H7Cl2N.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3H,10H2,1H3;1H

InChI Key

DUJWHJDGPAUZFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[NH3+])Cl)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.